N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide
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Description
The compound “N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-ylmethyl group, a thiadiazol-2-yl group, and a methylthiophene-2-carboxamide group .
Scientific Research Applications
Anticancer Activity
- Compounds with a thiadiazole scaffold, similar to the one in the compound of interest, have demonstrated significant in vitro anticancer activity against various human cancer cell lines. These compounds were synthesized using microwave irradiation and evaluated using the MTT assay method, showing promising results comparable to standard drugs like Adriamycin (Tiwari et al., 2017).
Antibacterial Activity
- Synthesized analogs containing benzothiazole and pyrazole moieties showed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited non-cytotoxic concentrations, demonstrating their potential as antibacterial agents (Palkar et al., 2017).
Antiallergy Agents
- N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the compound , were synthesized and tested for their antiallergy activity. These compounds showed potent antiallergy effects in animal models and were more effective than conventional drugs like disodium cromoglycate (Hargrave et al., 1983).
Antimicrobial and Molecular Docking Studies
- Compounds synthesized from thiophene-2-carboxamide showed significant antimicrobial activity. Molecular docking studies were performed to predict their mechanism of action, indicating their potential in antimicrobial applications (Talupur et al., 2021).
Synthetic Methodologies
- Research has been conducted on the synthesis of compounds with similar structures, focusing on the development of efficient synthetic methodologies and characterizations of these compounds. This research is crucial for producing compounds for further biological testing (Boeini & Najafabadi, 2009).
Drug-like Properties
- Studies on the synthesis and evaluation of drug-like properties of thiadiazole derivatives have been conducted, highlighting the potential of these compounds in drug discovery and development (Park et al., 2009).
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c1-10-4-14(27-7-10)16(24)20-17-21-22-18(29-17)28-8-15(23)19-6-11-2-3-12-13(5-11)26-9-25-12/h2-5,7H,6,8-9H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQUNCRHZYAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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